molecular formula C10H8O4 B1262303 Naphthalene-1,2,4,8-tetrol

Naphthalene-1,2,4,8-tetrol

Cat. No.: B1262303
M. Wt: 192.17 g/mol
InChI Key: JNLWKNHLUVQHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-1,2,4,8-tetrol is a naphthalenetetrol that is naphthalene which is substituted by hydroxy groups at postions 1, 2, 4, and 8. Also known as naphthalene-1,3,4,5-tetrol. It is a naphthalenetetrol and a naphthohydroquinone.

Scientific Research Applications

Base-Catalysed Alkylation of 2,7-Naphthalenediol

A study by Fan et al. (1998) explored the reaction of 2,7-naphthalenediol with glyoxal, producing compounds like 1,8-(2,5-Dihydroxy-1,4-dioxane-3,6-diyl)naphthalene-2,7-diol. This research highlights the chemical versatility of naphthalene derivatives in synthesis and stereochemistry.

Photolysis in Naphthalene/Tetranitromethane Mixtures

The study by Eberson & Radner (1991) investigated the photolysis of naphthalene with tetranitromethane, demonstrating how naphthalene reacts in light-initiated and thermal nitration processes, which is significant for understanding chemical reactions in environmental contexts.

Nitration and Photonitration of Naphthalene in Aqueous Systems

Research by Vione et al. (2005) studied the nitration of naphthalene in aqueous solutions to gain insights into the nitration of aromatic compounds in atmospheric conditions, highlighting the environmental significance of naphthalene derivatives.

Gas-Phase Reactions with OH Radicals and N2O5

A study by Atkinson et al. (1987) examined the gas-phase reactions of naphthalene with OH radicals and N2O5, providing valuable information on the atmospheric chemistry of polycyclic aromatic hydrocarbons.

Chemistry of Naphthalene Diimides

Bhosale et al. (2008) explored naphthalene diimides (NDIs) and their applications in material and supramolecular science, highlighting their potential in conducting thin films, molecular sensors, and energy transfer.

Electro-optical and Charge Transfer Properties

Irfan et al. (2017) investigated naphthalene-based compounds for their electro-optical properties and potential applications in organic semiconductors and dye-sensitized solar cells.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

naphthalene-1,2,4,8-tetrol

InChI

InChI=1S/C10H8O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-14H

InChI Key

JNLWKNHLUVQHPV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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